molecular formula C20H24ClN3O2S B2674086 N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1052089-32-3

N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2674086
CAS No.: 1052089-32-3
M. Wt: 405.94
InChI Key: IZGLSJMVLMHJBC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound has shown promise due to its pharmacological properties. It has been studied for its potential anti-inflammatory, antiviral, and anticancer activities. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in inflammatory and cancer pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators . Additionally, it can interfere with DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the 3,4-dimethoxyphenethyl group contributes to its increased potency and selectivity compared to other similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-24-15-8-7-13(11-16(15)25-2)9-10-21-19-18-14-5-3-4-6-17(14)26-20(18)23-12-22-19;/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGLSJMVLMHJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C4=C(CCCC4)SC3=NC=N2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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